methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate
Description
Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate is a substituted indazole derivative characterized by a methoxymethyl group at the 1-position, an amino group at the 7-position, and a methyl ester at the 3-position. Indazole derivatives are recognized for their bioisosteric resemblance to adenine, making them valuable in medicinal chemistry, particularly as kinase inhibitors (e.g., CK2) and antiparasitic agents . The carboxylate group in such compounds often enhances binding to enzymatic targets, while substituents like amino and alkoxy groups modulate solubility and bioactivity .
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 7-amino-1-(methoxymethyl)indazole-3-carboxylate |
InChI |
InChI=1S/C11H13N3O3/c1-16-6-14-10-7(4-3-5-8(10)12)9(13-14)11(15)17-2/h3-5H,6,12H2,1-2H3 |
InChI Key |
UUALDFNZEROKQY-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C2=C(C=CC=C2N)C(=N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate typically involves the reaction of 7-aminoindazole with methoxymethyl chloride and methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The methoxymethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride and an appropriate alkyl or aryl halide.
Major Products
Oxidation: Nitro derivatives of the indazole ring.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes or sensors
Mechanism of Action
The mechanism of action of methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the indazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Indazole Derivatives
Key Observations :
- Substituent Position: The target compound’s 7-amino and 1-methoxymethyl groups distinguish it from analogs like methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate, where substituents are at positions 4 and 5. Positional isomerism significantly impacts bioactivity; for instance, amino groups at the 7-position may enhance binding to CK2 compared to 4-substituted analogs .
- In contrast, carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit higher polarity, favoring solubility but limiting bioavailability .
Table 2: Reported Bioactivity of Related Compounds
Inferences for Target Compound :
- The 7-amino group in the target compound may mimic adenine’s exocyclic amine, facilitating kinase inhibition via hydrogen bonding, as seen in brominated indazoles .
- Compared to nitro or chloro substituents (e.g., 3-chloro-6-nitro-1H-indazole), the amino group could reduce cytotoxicity while maintaining antiparasitic efficacy .
Physicochemical and Spectral Properties
- Stability : Methyl esters (e.g., target compound, ’s benzodithiazine derivative) are prone to hydrolysis under acidic/basic conditions, unlike carboxylic acids .
- Spectral Data: The target compound’s NMR would resemble methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate , with distinct shifts for the 1-methoxymethyl group (~δ 3.3–3.5 ppm for OCH₂O) and 7-amino protons (~δ 5.5–6.0 ppm).
Biological Activity
Methyl 7-amino-1-(methoxymethyl)-1H-indazole-3-carboxylate is an indazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its indazole core, which is known for its diverse biological properties. The compound's structure can be represented as follows:
Target of Action
The primary targets of this compound include various kinases involved in cell cycle regulation and apoptosis. Notably, it has been shown to inhibit checkpoint kinases (CHK1 and CHK2), which play crucial roles in DNA damage response and cell cycle control .
Mode of Action
Indazole derivatives like this compound have demonstrated the ability to modulate kinase activity, leading to alterations in cellular signaling pathways. This modulation can result in the inhibition of tumor growth and induction of apoptosis in cancer cells .
Biochemical Pathways
The compound's interference with cell cycle checkpoints suggests its potential utility in cancer therapy, particularly in targeting tumors with compromised DNA repair mechanisms. It may also affect pathways related to cell volume regulation through its influence on h-SGK (human serum/glucocorticoid-regulated kinase) .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, leading to reduced viability and increased apoptosis rates .
Table 1: Antitumor Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.55 | Induces apoptosis |
| A375 | 0.87 | Cell cycle arrest in G2/M phase |
| HCT116 | 0.55 | Inhibition of CHK1/CHK2 |
Case Studies
Case Study 1: Inhibition of Tumor Growth
A study evaluated the effects of this compound on xenograft models of human colorectal cancer. The compound was administered orally, resulting in a significant reduction in tumor size compared to control groups. The study reported an approximate 60% decrease in tumor volume after four weeks of treatment .
Case Study 2: Mechanistic Insights
In another investigation, flow cytometry was employed to analyze the cell cycle distribution in MCF-7 breast cancer cells treated with the compound. Results indicated a dose-dependent arrest at the G2/M phase, confirming its role as a cell cycle inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
